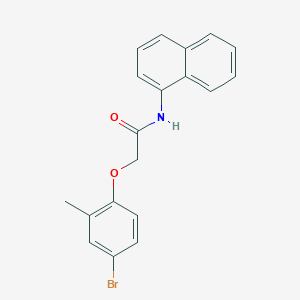
1,3-Hexadiyne
Vue d'ensemble
Description
1,3-Hexadiyne is an organic compound with the molecular formula C₆H₆. It is a member of the alkyne family, characterized by the presence of two triple bonds. The structure of this compound consists of a six-carbon chain with triple bonds located at the first and third carbon atoms. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Hexadiyne can be synthesized through several methods, including:
Dehydrohalogenation of Dihalides: One common method involves the dehydrohalogenation of 1,3-dihaloalkanes. For example, 1,3-dibromohexane can be treated with a strong base such as potassium tert-butoxide to produce this compound.
Alkyne Coupling Reactions: Another method involves the coupling of terminal alkynes. For instance, the reaction of acetylene with propargyl bromide in the presence of a palladium catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
1,3-Hexadiyne undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the reducing agent used. For example, hydrogenation with a palladium catalyst can convert this compound to hexane.
Cycloaddition Reactions: this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Cycloaddition Reagents: Dienes for Diels-Alder reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Cycloaddition: Cyclic compounds.
Applications De Recherche Scientifique
1,3-Hexadiyne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Hexadiyne in chemical reactions involves the interaction of its triple bonds with various reagents. The triple bonds provide sites for nucleophilic and electrophilic attacks, leading to the formation of new chemical bonds. In biological systems, the mechanism of action of this compound derivatives may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1,3-Hexadiyne can be compared with other similar compounds, such as:
1,3-Butadiyne: A shorter alkyne with two triple bonds, known for its high reactivity.
1,3-Octadiyne: A longer alkyne with two triple bonds, used in similar chemical reactions.
1,3-Hexadiene: A diene with two double bonds, exhibiting different reactivity compared to this compound.
Uniqueness
This compound is unique due to its specific chain length and the positioning of its triple bonds, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
hexa-1,3-diyne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1H,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOJBFZCIRFXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196185 | |
| Record name | 1,3-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4447-21-6 | |
| Record name | 1,3-Hexadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


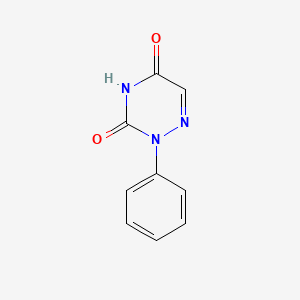

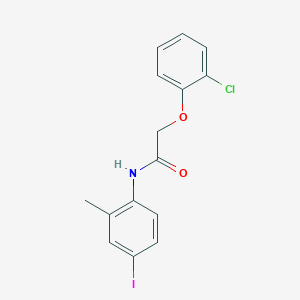
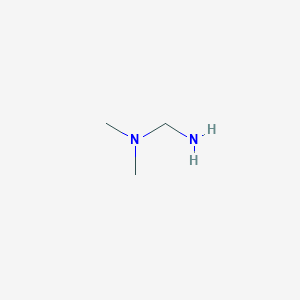
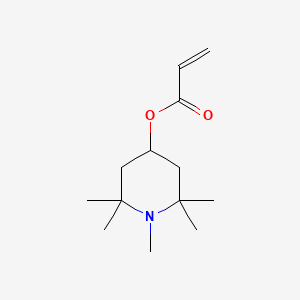
![Benzoic acid,4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester](/img/structure/B3052653.png)
![1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B3052654.png)
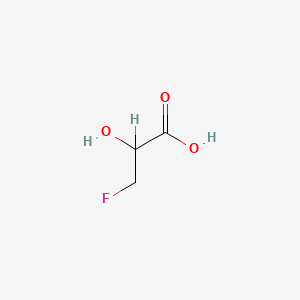
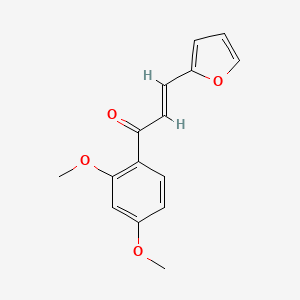
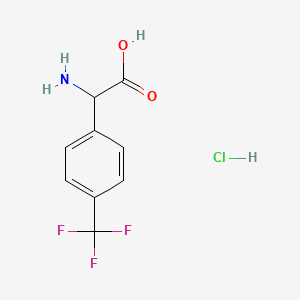
![3-[[[(3-CHLORO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID](/img/structure/B3052660.png)
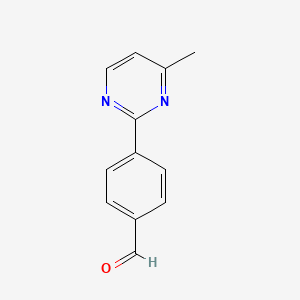
![3-[[[(3-CHLOROBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID](/img/structure/B3052663.png)
